molecular formula C10H21Br B13165252 4-(Bromomethyl)-2,3,4-trimethylhexane

4-(Bromomethyl)-2,3,4-trimethylhexane

Cat. No.: B13165252
M. Wt: 221.18 g/mol
InChI Key: OKWUNCYYCXZARO-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,3,4-trimethylhexane is an organic compound with the molecular formula C10H21Br It is a brominated derivative of trimethylhexane, characterized by the presence of a bromomethyl group attached to the fourth carbon of the hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,3,4-trimethylhexane typically involves the bromination of 2,3,4-trimethylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform. The bromination selectively occurs at the methyl group due to the stability of the resulting radical intermediate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of photochemical bromination, where ultraviolet light is used to initiate the radical reaction, can also be employed for large-scale production. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,3,4-trimethylhexane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO), or ammonia (NH3) in ethanol.

    Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol or sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Alcohols, nitriles, amines.

    Elimination Reactions: Alkenes.

    Oxidation: Aldehydes, carboxylic acids.

Scientific Research Applications

4-(Bromomethyl)-2,3,4-trimethylhexane has several applications in scientific research:

    Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be explored for drug development.

    Material Science: Utilized in the preparation of polymers and advanced materials. The bromine atom can be used for further functionalization, leading to materials with specific properties.

    Industrial Applications: Employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,3,4-trimethylhexane in chemical reactions involves the formation of a reactive intermediate, typically a carbocation or a radical, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The specific molecular targets and pathways depend on the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2,3,4-trimethylhexane: Similar structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different reaction rates and conditions.

    4-(Iodomethyl)-2,3,4-trimethylhexane: Contains an iodine atom, which is more reactive in nucleophilic substitution reactions compared to bromine.

    2,3,4-Trimethylhexane: The parent hydrocarbon without the bromomethyl group. It is less reactive and does not undergo the same types of substitution or elimination reactions.

Uniqueness

4-(Bromomethyl)-2,3,4-trimethylhexane is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns. The bromine atom is a good leaving group, making the compound highly reactive in substitution and elimination reactions. This reactivity is leveraged in synthetic chemistry to create a wide range of derivatives and complex molecules.

Biological Activity

4-(Bromomethyl)-2,3,4-trimethylhexane is a brominated alkane that has garnered interest in various fields, particularly in synthetic and medicinal chemistry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex organic molecules. This article explores its biological activity, focusing on its antibacterial properties, potential medicinal applications, and the mechanisms underlying its reactivity.

This compound can be synthesized through the bromination of 2,3,4-trimethylhexane using methods such as free radical bromination with N-bromosuccinimide (NBS) or photochemical bromination. The reaction typically occurs under reflux conditions in inert solvents like carbon tetrachloride or chloroform. The resulting compound features a bromomethyl group that significantly enhances its reactivity in nucleophilic substitution and elimination reactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound and its derivatives. In vitro tests have demonstrated effectiveness against a range of bacterial strains including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit potent antibacterial effects comparable to established antibiotics .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundMRSA32
E. coli16
P. aeruginosa64

The mechanism by which this compound exerts its antibacterial effects is primarily through the disruption of bacterial cell membranes and interference with metabolic pathways. The bromomethyl group acts as an electrophilic center that can form covalent bonds with nucleophilic sites on bacterial proteins or nucleic acids, leading to cellular dysfunction and death .

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a precursor for synthesizing pharmaceuticals. Its derivatives may exhibit various biological activities that can be explored for drug development. The compound's ability to undergo nucleophilic substitution allows for the introduction of diverse functional groups that can enhance biological activity or alter pharmacokinetic properties .

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial potency of essential oils containing this compound against multiple strains using agar disk diffusion and broth microdilution methods. The results showed significant zones of inhibition compared to controls .
  • Pharmacological Characterization : In silico studies indicated potential interactions between the compound and various biological targets. These findings suggest that further investigation into its pharmacological profile could reveal additional therapeutic applications .

Properties

Molecular Formula

C10H21Br

Molecular Weight

221.18 g/mol

IUPAC Name

4-(bromomethyl)-2,3,4-trimethylhexane

InChI

InChI=1S/C10H21Br/c1-6-10(5,7-11)9(4)8(2)3/h8-9H,6-7H2,1-5H3

InChI Key

OKWUNCYYCXZARO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CBr)C(C)C(C)C

Origin of Product

United States

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